molecular formula C15H19N3O3S B2480993 N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide CAS No. 1173077-36-5

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide

Cat. No.: B2480993
CAS No.: 1173077-36-5
M. Wt: 321.4
InChI Key: CQNYRRCBDLNGHC-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide is a synthetic organic compound designed for research applications, integrating a 1,3-dimethyl-1H-pyrazol-5-yl group and a tosylpropanamide moiety in a single molecular architecture. Compounds featuring a pyrazole core linked to an amide chain are of significant interest in coordination chemistry and material science, where they can act as hemilabile ligands. Such ligands can bind to metal centers through multiple sites, a property that is valuable in catalysis and the construction of complex molecular frameworks . The structural versatility of the pyrazole ring allows it to fulfill specific stereochemical requirements at metal-binding sites, making it a valuable scaffold in the design of novel catalysts and functional materials . Furthermore, the pyrazole-sulfonamide hybrid structure is a privileged pharmacophore in medicinal chemistry and drug discovery . Pyrazole derivatives, particularly those incorporating sulfonamide groups, are present in several FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anticancer drug Encorafenib . These compounds are known to interact with a wide range of biological targets. The integration of the tosyl (p-toluenesulfonyl) group in the propanamide chain is a common strategy in drug design, often used to modulate the compound's physicochemical properties and its interaction with enzymes or receptors. Researchers can utilize this compound as a key intermediate or building block for the development of new pharmaceutical candidates, particularly in the exploration of anticancer and anti-inflammatory agents . This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11-4-6-13(7-5-11)22(20,21)9-8-15(19)16-14-10-12(2)17-18(14)3/h4-7,10H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNYRRCBDLNGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the tosyl group: The tosyl group can be introduced by reacting the pyrazole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the propanamide moiety: The final step involves the reaction of the tosylated pyrazole with a suitable amide precursor under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide has been investigated for its antimicrobial properties. Studies have shown that pyrazole derivatives can exhibit significant antibacterial and antifungal activities. For instance, compounds containing the pyrazole moiety have been reported to inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for antibiotic development .

Anti-inflammatory Properties
Research indicates that pyrazole compounds possess anti-inflammatory effects. The docking studies of similar pyrazole derivatives suggest that they can inhibit key inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Study: Teneligliptin
A notable application of related pyrazole compounds is Teneligliptin hydrobromide hydrate, which is used in the treatment of type 2 diabetes mellitus. This compound's structure includes a pyrazole ring, demonstrating the therapeutic potential of pyrazole derivatives in managing metabolic disorders .

Agricultural Science

Pesticidal Activity
The compound has potential applications in agriculture as a pesticide or herbicide. Pyrazole derivatives have been shown to exhibit herbicidal activity against various weeds, providing an alternative to traditional chemical herbicides that may have detrimental environmental effects. Research suggests that modifications to the pyrazole structure can enhance its efficacy against specific plant species .

Case Study: Novel Pesticide Development
Recent studies focused on synthesizing new pyrazole-based pesticides have revealed promising results in controlling pest populations while minimizing ecological impact. These compounds are being explored for their ability to selectively target pests without harming beneficial insects .

Materials Science

Nonlinear Optical Properties
this compound exhibits nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics. Research has demonstrated that pyrazole derivatives can serve as excellent candidates for NLO materials due to their high molecular hyperpolarizability .

Case Study: Photonic Devices
The incorporation of pyrazole derivatives into photonic devices has been studied extensively. For example, compounds with enhanced NLO properties are being evaluated for use in laser technology and optical switching applications, showcasing the versatility of this chemical class in advanced materials development .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial AgentsExhibits significant antibacterial and antifungal activity .
Anti-inflammatory DrugsPotential to inhibit inflammatory pathways .
Agricultural SciencePesticidesEffective against specific weeds; environmentally friendly alternatives .
Materials ScienceNonlinear Optical DevicesHigh molecular hyperpolarizability suitable for photonics .

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tosyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Key Substituents/Functional Groups Core Structure
This compound C₁₅H₁₉N₃O₃S Tosylpropanamide, 1,3-dimethylpyrazole Monocyclic pyrazole
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O Bis-pyrazole, chloro, cyano, aryl Bicyclic pyrazole-carboxamide
Pyrazoxyfen C₂₀H₁₆Cl₂N₂O₃ Dichlorobenzoyl, 1,3-dimethylpyrazole, phenoxy Pyrazole-aryl ketone

Key Observations :

  • Compound 3a : Contains two pyrazole rings connected via a carboxamide bond, with electron-withdrawing (Cl, CN) and aryl substituents.
  • Pyrazoxyfen : Includes a dichlorobenzoyl group and phenoxy linkage, optimized for herbicidal activity via lipophilic interactions.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Yield (%) Solubility (Predicted) Molecular Weight (g/mol)
This compound Not reported ~65–75* Low (due to tosyl hydrophobicity) 321.4
3a 133–135 68 Moderate (polar carboxamide) 402.8
Pyrazoxyfen Not reported Not reported Low (lipophilic dichlorobenzoyl) 407.3

*Yield estimated based on analogous coupling reactions .

Key Trends :

  • Tosyl and dichlorobenzoyl groups reduce solubility in polar solvents compared to carboxamides.
  • Higher molecular weight in bis-pyrazole derivatives (e.g., 3a) correlates with elevated melting points.

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring, which is known for its diverse pharmacological effects. The synthesis typically involves:

  • Formation of the Pyrazole Ring : The pyrazole structure can be synthesized through the reaction of hydrazine with a 1,3-diketone.
  • Introduction of the Tosyl Group : This is achieved by reacting the pyrazole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
  • Formation of the Propanamide Moiety : The final step involves the reaction of the tosylated pyrazole with an amide precursor under suitable conditions.

Biological Activity Overview

The biological activity of this compound is largely inferred from studies on similar pyrazole compounds. Key areas of interest include:

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer activities. For instance, pyrazole derivatives have been shown to possess potent antileishmanial and antimalarial properties.

Pharmacokinetics and Bioavailability

The predicted properties of this compound suggest favorable pharmacokinetic profiles. Factors such as melting point and boiling point indicate potential for good bioavailability, which is crucial for therapeutic efficacy.

Table 1: Summary of Biological Activities in Related Pyrazole Compounds

Compound NameActivity TypeReference
1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)pyrazoleAnti-inflammatory
2-(3,5-Dimethylpyrazol-1-yl)ethanoneCytotoxic against glioma
4-(1H-Pyrazol-5-yl)benzonitrileAndrogen receptor antagonist

These compounds illustrate the potential biological activities that may be attributed to this compound based on structural similarities.

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